molecular formula C19H15N3O3S B2433641 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 476459-86-6

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B2433641
CAS No.: 476459-86-6
M. Wt: 365.41
InChI Key: TYSKSHIOQQPGHT-VURMDHGXSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a thiadiazole ring, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the thiadiazole ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling of the benzo[d][1,3]dioxole and thiadiazole units: This step involves the formation of an amide bond between the benzo[d][1,3]dioxole derivative and the thiadiazole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Formation of the acrylamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acrylamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways, and it has been investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In industry, this compound can be used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their mechanical and thermal stability.

Mechanism of Action

The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide: Similar structure but with a phenyl group instead of a m-tolyl group.

    (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide: Similar structure but with a p-tolyl group instead of a m-tolyl group.

    (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide: Similar structure but with an o-tolyl group instead of a m-tolyl group.

Uniqueness

The uniqueness of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the m-tolyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-12-3-2-4-14(9-12)18-21-22-19(26-18)20-17(23)8-6-13-5-7-15-16(10-13)25-11-24-15/h2-10H,11H2,1H3,(H,20,22,23)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSKSHIOQQPGHT-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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